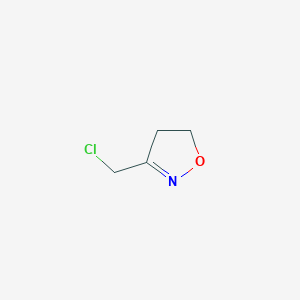

3-(Chloromethyl)-4,5-dihydro-1,2-oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Chloromethyl)-4,5-dihydro-1,2-oxazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound has been found to possess various biological activities, including antibacterial, antifungal, and anticancer properties. The purpose of

Applications De Recherche Scientifique

Synthetic Scaffolds for Chemical Elaboration

"3-(Chloromethyl)-4,5-dihydro-1,2-oxazole" and its derivatives serve as reactive scaffolds for synthetic chemistry, enabling the preparation of a variety of functionalized oxazoles. For example, 2-(Halomethyl)-4,5-diphenyloxazoles have been utilized in the synthesis of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. The chloromethyl analogue specifically facilitates these substitutions, showcasing the versatility of these compounds in organic synthesis (Patil & Luzzio, 2016).

Oxidative Gold Catalysis

In the realm of catalysis, the bidentate ligand-modified gold catalysis has been applied to coerce the reaction of α-oxo gold carbenes with nucleophiles, leading to the efficient synthesis of 2,4-disubstituted oxazoles. This process highlights the potential of using "3-(Chloromethyl)-4,5-dihydro-1,2-oxazole" derivatives in innovative catalytic methods, particularly in the formation of oxazole rings, which are significant in various natural products (Luo et al., 2012).

Synthesis of Energetic Materials

The compound has implications in the design of high-performance insensitive energetic materials. For instance, the introduction of N-oxides into triazole compounds, leading to enhanced energetic properties, showcases the potential of "3-(Chloromethyl)-4,5-dihydro-1,2-oxazole" in the development of novel materials with significant performance characteristics (Dippold & Klapötke, 2013).

Antimicrobial Activity

Compounds derived from "3-(Chloromethyl)-4,5-dihydro-1,2-oxazole" have been studied for their antimicrobial properties. For instance, derivatives of 5-trichloromethyl-4,5-dihydroisoxazoles synthesized through cyclocondensation exhibited antibacterial and antifungal activities, highlighting their potential as leads for new antimicrobial agents (Flores et al., 2013).

Mécanisme D'action

Mode of Action

It’s worth noting that chloromethyl groups in other compounds are often involved in alkylation reactions, which can lead to modifications of proteins and nucleic acids .

Result of Action

It’s possible that the compound could have alkylating activity due to its chloromethyl group, which could lead to modifications of cellular macromolecules .

Propriétés

IUPAC Name |

3-(chloromethyl)-4,5-dihydro-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO/c5-3-4-1-2-7-6-4/h1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHRAISHQRLWGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CON=C1CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)-4,5-dihydro-1,2-oxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

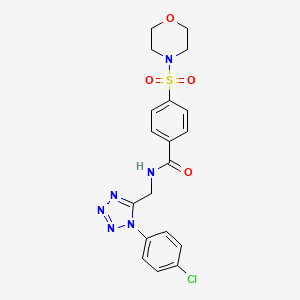

![ethyl 3-(3-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2840122.png)

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2840126.png)

![3-(5-bromo-2-hydroxyphenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2840127.png)

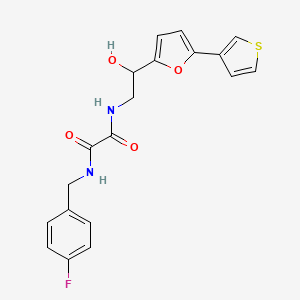

![N-(2,4-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2840128.png)

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenyl-2-(thiophen-2-yl)acetamide](/img/structure/B2840130.png)

![5-Methyl-2-[(4-methylphenyl)methyl]-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2840140.png)

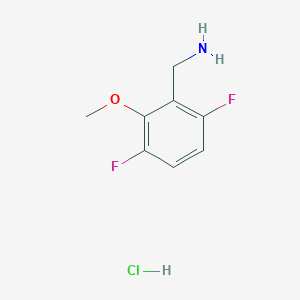

![2-[2-(1H-Imidazol-5-yl)ethyl]guanidine;sulfuric acid](/img/structure/B2840141.png)

![5-methyl-N-(2-methylphenyl)-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2840145.png)